molecular formula C11H18N2 B1283922 N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine CAS No. 928000-19-5

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine

Cat. No.: B1283922
CAS No.: 928000-19-5
M. Wt: 178.27 g/mol
InChI Key: UIIGCYIMWMFPTM-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C11H18N2 It is a diamine derivative, characterized by the presence of two methyl groups attached to the nitrogen atoms and a methylphenyl group attached to the ethane backbone

Scientific Research Applications

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

“N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine” is classified as an irritant . Always handle it with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-methylbenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 6-8 hours

Industrial Production Methods

On an industrial scale, the production of N1,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups on the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C

    Reduction: Lithium aluminum hydride; reaction temperature0-25°C

    Substitution: Alkyl halides, acyl chlorides; reaction temperature50-80°C

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: N-substituted derivatives

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: A structurally similar compound with two methyl groups attached to the nitrogen atoms and an ethane backbone.

    N,N’-Dimethylcyclohexane-1,2-diamine: A cyclic analog with a cyclohexane ring instead of the ethane backbone.

    N,N’-Dimesitylethane-1,2-diamine: A derivative with mesityl groups attached to the nitrogen atoms.

Uniqueness

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine is unique due to the presence of the methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the methylphenyl group can influence the reactivity and selectivity of the compound.

Properties

IUPAC Name

N,N-dimethyl-1-(2-methylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9-6-4-5-7-10(9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIGCYIMWMFPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586457
Record name N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928000-19-5
Record name N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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